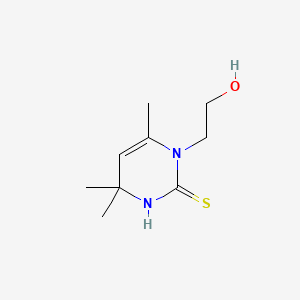
3-(2-hydroxyethyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Hydroxyethyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione is a heterocyclic compound with a pyrimidine ring structure. This compound is characterized by the presence of a hydroxyethyl group at the 3-position and three methyl groups at the 4, 6, and 6 positions, along with a thione group at the 2-position. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyethyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyethylamine with 4,6,6-trimethyl-2-thioxo-1,2-dihydropyrimidine-3-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
3-(2-Hydroxyethyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The thione group can be reduced to a thiol group under specific conditions.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 3-(2-oxoethyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione.
Reduction: Formation of 3-(2-hydroxyethyl)-4,6,6-trimethyl-1H-pyrimidine-2-thiol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-(2-Hydroxyethyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-hydroxyethyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the thione group can interact with metal ions or enzyme active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Hydroxyethyl methacrylate: A compound with similar hydroxyethyl functionality but different core structure.
1,3,5-Tris(2-hydroxyethyl)isocyanurate: A triazine derivative with multiple hydroxyethyl groups.
3-(3-Hydroxyethylamino)quinoline-2,4-diones: Compounds with similar hydroxyethyl and amino functionalities.
Uniqueness
3-(2-Hydroxyethyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione is unique due to its specific arrangement of functional groups on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
5339-75-3 |
|---|---|
分子式 |
C9H16N2OS |
分子量 |
200.30 g/mol |
IUPAC名 |
3-(2-hydroxyethyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C9H16N2OS/c1-7-6-9(2,3)10-8(13)11(7)4-5-12/h6,12H,4-5H2,1-3H3,(H,10,13) |
InChIキー |
IIFHCKOWECVVIM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(NC(=S)N1CCO)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


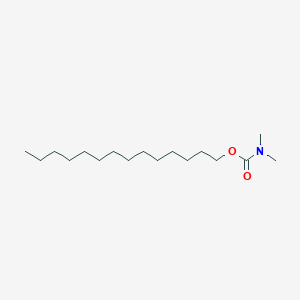
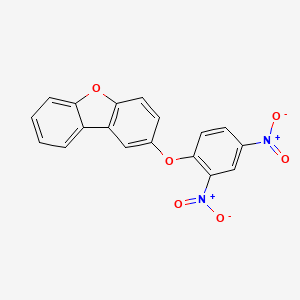
![Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate](/img/structure/B14733905.png)
![2-[(2-Chloroethoxy)methoxy]naphthalene](/img/structure/B14733909.png)
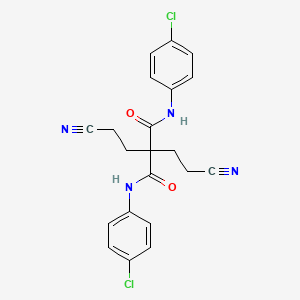



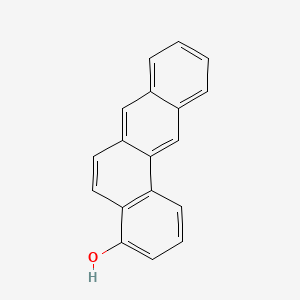
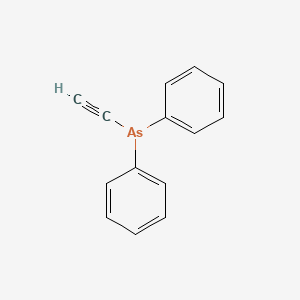

![(3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5-diol](/img/structure/B14733969.png)

![(3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea](/img/structure/B14733994.png)
